molecular formula C12H18N4O2 B8096435 Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl- CAS No. 98786-22-2

Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-

Cat. No.: B8096435
CAS No.: 98786-22-2
M. Wt: 250.30 g/mol
InChI Key: PFCYYKFTWPGYCP-UHFFFAOYSA-N
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Description

Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl- is a chemical compound with the formula C12H18N4O2 . It contains a total of 35 bonds, including 17 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 triple bonds, and 2 urea (-thio) derivatives .


Molecular Structure Analysis

The molecular structure of Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl- includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl- is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl- is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical and Chemical Properties Analysis

The physical and chemical properties of Urea, N,N’‘-2,4-hexadiyne-1,6-diylbis(N’-ethyl- include its molecular weight of 250.29692 g/mol . More detailed properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Properties

IUPAC Name

1-ethyl-3-[6-(ethylcarbamoylamino)hexa-2,4-diynyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-3-13-11(17)15-9-7-5-6-8-10-16-12(18)14-4-2/h3-4,9-10H2,1-2H3,(H2,13,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCYYKFTWPGYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC#CC#CCNC(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243804
Record name Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98786-22-2
Record name Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098786222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N''-2,4-hexadiyne-1,6-diylbis(N'-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50243804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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